molecular formula C10H14N2Si B8374448 5-Trimethylsilanyl-1H-pyrrolo[2,3-b]pyridine

5-Trimethylsilanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8374448
M. Wt: 190.32 g/mol
InChI Key: IGRJJGTUPFHARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652137B2

Procedure details

To a stirred solution of the azaindoline 21 (20 mg, 0.10 mmol) in CH2Cl2 (2 mL) was added oven activated MnO2 (9 mg, 0.10 mmol) in one portion. After 18 h the mixture was filtered through a silica pad. The pad was washed with AcOEt and the combined organic solutions evaporated to afford the azaindole 22 (17 mg, 86%). 1H NMR (400 MHz; CDCl3) δ 0.35 (s, 9H), 6.50 (d, J=3.5 Hz, 1H), 7.35 (d, J=3.5 Hz, 1H), 8.10 (d, J=1.5 Hz, 1H), 8.40 (d, J=1.5 Hz, 1H), 10.62 (br s, NH).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mg
Type
catalyst
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[CH:4]=[C:5]2[CH2:11][CH2:10][NH:9][C:6]2=[N:7][CH:8]=1>C(Cl)Cl.O=[Mn]=O>[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[CH:4]=[C:5]2[CH:11]=[CH:10][NH:9][C:6]2=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C[Si](C=1C=C2C(=NC1)NCC2)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 18 h the mixture was filtered through a silica pad
Duration
18 h
WASH
Type
WASH
Details
The pad was washed with AcOEt
CUSTOM
Type
CUSTOM
Details
the combined organic solutions evaporated

Outcomes

Product
Name
Type
product
Smiles
C[Si](C=1C=C2C(=NC1)NC=C2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.